molecular formula C15H15F2N3O B3011171 4,4-difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine CAS No. 2327349-06-2

4,4-difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine

Cat. No.: B3011171
CAS No.: 2327349-06-2
M. Wt: 291.302
InChI Key: AIVLHKZNAZRZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine is a fluorinated heterocyclic compound. Fluorinated compounds are of significant interest in the pharmaceutical and agrochemical industries due to their unique properties, such as increased metabolic stability and enhanced biological activity . This compound contains a piperidine ring, a pyrazole ring, and two fluorine atoms, making it a valuable molecule for various scientific applications.

Preparation Methods

The synthesis of 4,4-difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine typically involves the fluorination of pyrazole derivatives. One common method is the use of SelectfluorTM in acetonitrile under microwave conditions at 90°C for 15 minutes . This method allows for the selective introduction of fluorine atoms into the pyrazole ring. Industrial production methods may involve similar fluorination techniques, but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,4-Difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,4-Difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application, but they often involve inhibition of enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

4,4-Difluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine can be compared with other fluorinated pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of a piperidine ring, a pyrazole ring, and two fluorine atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(3-pyrazol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O/c16-15(17)5-9-19(10-6-15)14(21)12-3-1-4-13(11-12)20-8-2-7-18-20/h1-4,7-8,11H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVLHKZNAZRZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC(=CC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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